Z-Tyr-NH2

Overview

Description

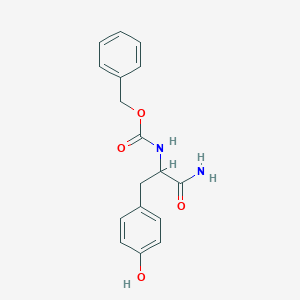

Z-Tyr-NH2, also known as Z-Gly-Tyr-NH2, is a compound with the molecular formula C19H21N3O5 . It has an average mass of 371.387 Da and a monoisotopic mass of 371.148132 Da . It is used for research and development purposes .

Synthesis Analysis

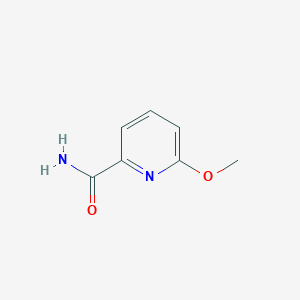

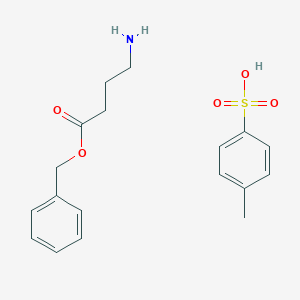

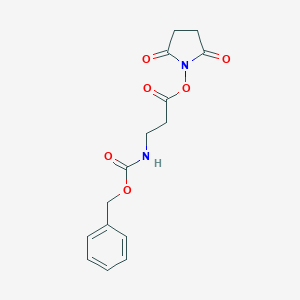

The synthesis of peptides like Z-Tyr-NH2 can be achieved through Solid-Phase Peptide Synthesis (SPPS) at 60°C in 25%DMSO/toluene . This method has been found to be favorable and does not significantly enhance enantiomerization . Another method involves the use of metal-organic frameworks/silver nanoparticles for the modification of the glassy carbon electrode .

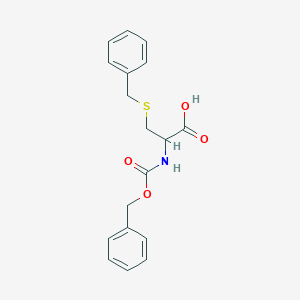

Molecular Structure Analysis

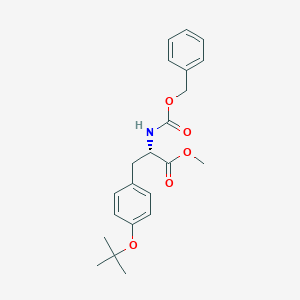

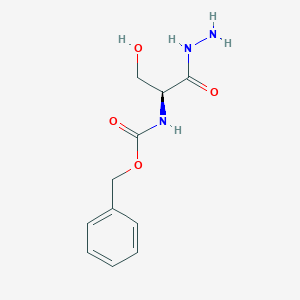

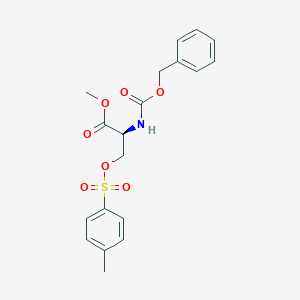

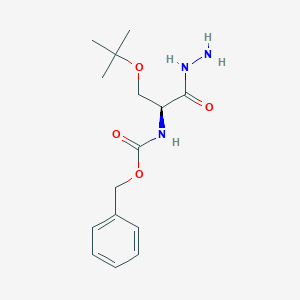

The molecular structure of Z-Tyr-NH2 consists of a benzyl group attached to a carbamate group . The carbamate group is further attached to a carbamoyl group, which is linked to a 1-carbamoyl-2-(4-hydroxyphenyl)ethyl group .

Chemical Reactions Analysis

Z-Tyr-NH2 can undergo various chemical reactions. For instance, it can be involved in the selective hydrolysis of peptides and proteins at Tyr sites via electrochemical methods . Electrochemical oxidation of the phenol group of Tyr leads to specific cleavage of the amide bond at its C-terminal side .

Physical And Chemical Properties Analysis

Z-Tyr-NH2 has a molecular formula of C17H18N2O4 and a molecular weight of 314.34 . The compound Z-Gly-Tyr-NH2, which is closely related to Z-Tyr-NH2, has a molecular formula of C19H21N3O5, an average mass of 371.387 Da, and a monoisotopic mass of 371.148132 Da .

Scientific Research Applications

Synthesis and Biological Activity

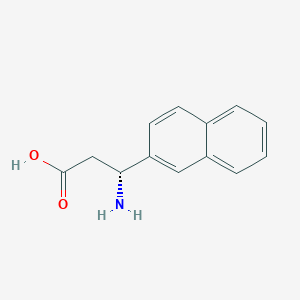

Gastrin Antagonist Activity : Z-Tyr-NH2 derivatives have been synthesized for potential use as gastrin antagonists. These compounds show promising biological activity in inhibiting gastrin-induced acid secretion in rats, indicating potential for gastrointestinal treatments (Laur et al., 2009).

Peptide Synthesis : Z-Tyr-NH2 is involved in the synthesis of phosphotyrosine-containing peptides, which are crucial in various biochemical processes. Its stability and reactivity in specific conditions make it valuable in the field of peptide chemistry (Ueki et al., 1996).

Material Science and Photocatalysis

Nanocomposite Preparation : Z-Tyr-NH2 has been used in the preparation of Ag/ZnO nanocomposites. These composites exhibit enhanced photocatalytic performance and antibacterial activities, indicating their potential in environmental and health applications (Lu et al., 2008).

Photocatalytic Hydrogen Production : Z-Tyr-NH2 based materials, like NH2-UiO-66(Zr), show potential in photocatalytic hydrogen production from sustainable resources. Their photocatalytic activity can be further enhanced by adding specific co-catalysts, demonstrating their utility in energy conversion technologies (Rueda-Navarro et al., 2022).

Safety and Hazards

Future Directions

While specific future directions for Z-Tyr-NH2 were not found in the search results, the field of peptide and protein selective modification at tyrosine residues is rapidly growing . This includes the development of new methods for the sensitive and selective evaluation of compounds like Z-Tyr-NH2 . These developments hold significant potential for applications in proteomics, drug optimization, targeted drug delivery, and defined biomaterials .

Mechanism of Action

Target of Action

Z-Tyr-NH2, also known as N-acetyltyrosineamide , is a small aromatic peptide that primarily targets Protein Tyrosine Phosphatases (PTPs) . PTPs are highly regulated enzymes with diverse substrate specificity and play a crucial role in the Tyr phosphorylation status of cellular proteins . This process is exerted in holozoan organisms by the coordinated action of Protein Tyrosine Kinases (PTKs) and PTPs .

Mode of Action

The mode of action of Z-Tyr-NH2 involves its interaction with PTPs. PTPs dephosphorylate specific phosphoTyr (pTyr) residues from protein substrates . The interaction of Z-Tyr-NH2 with these targets leads to changes in the phosphorylation status of cellular proteins, which can influence various cellular processes.

Biochemical Pathways

The primary biochemical pathway affected by Z-Tyr-NH2 is the Tyr phosphorylation/dephosphorylation pathway . This pathway is a regulatory mechanism of the responses of cells to physiological and pathological changes in their environment . It is exerted in holozoan organisms by the coordinated action of PTKs and PTPs .

Pharmacokinetics

Similar small aromatic peptides have been shown to permeate lipid bilayers, which could impact their bioavailability .

Result of Action

The result of Z-Tyr-NH2’s action on PTPs is the modulation of the Tyr phosphorylation status of cellular proteins. This can influence various cellular processes, including cell survival, growth, differentiation, and aging .

properties

IUPAC Name |

benzyl N-[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O4/c18-16(21)15(10-12-6-8-14(20)9-7-12)19-17(22)23-11-13-4-2-1-3-5-13/h1-9,15,20H,10-11H2,(H2,18,21)(H,19,22)/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJPCVJYIWLEUBO-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CC2=CC=C(C=C2)O)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Z-Tyr-NH2 | |

CAS RN |

19898-39-6 | |

| Record name | Phenylmethyl N-[(1S)-2-amino-1-[(4-hydroxyphenyl)methyl]-2-oxoethyl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19898-39-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

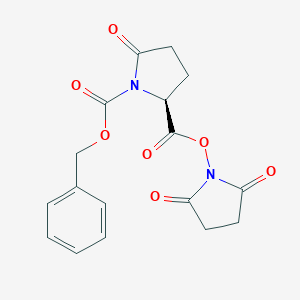

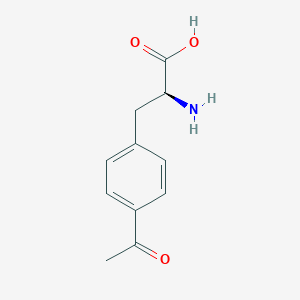

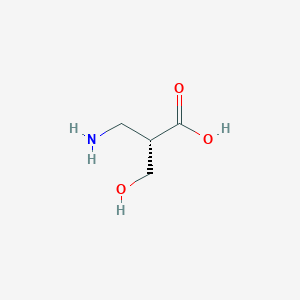

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(Benzyloxy)carbonyl]-4-hydroxypyrrolidine-2-carboxylic acid](/img/structure/B554266.png)

![glycine, N-methyl-N-[(phenylmethoxy)carbonyl]-](/img/structure/B554275.png)